molecular formula C8H15NO2 B1609890 (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone CAS No. 223906-38-5

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Cat. No.: B1609890
CAS No.: 223906-38-5
M. Wt: 157.21 g/mol
InChI Key: QICFUFOXXNIZFF-ZCFIWIBFSA-N
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Description

®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is known for its utility in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. Its unique structure, featuring an oxazolidinone ring with isopropyl and dimethyl substituents, makes it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-(+)-2-amino-2-methyl-1-propanol with isobutyraldehyde under acidic conditions to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of ®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are optimized to facilitate the cyclization reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functional groups.

    Substitution: The isopropyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone involves its ability to form stable complexes with other molecules, facilitating asymmetric synthesis. The oxazolidinone ring provides a rigid framework that helps control the stereochemistry of reactions. Molecular targets and pathways include interactions with enzymes and receptors that recognize the chiral center of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

    4-Isopropyl-5,5-dimethyl-2-oxazolidinone: The racemic mixture containing both enantiomers.

    Other oxazolidinones: Compounds with different substituents on the oxazolidinone ring, used in various synthetic applications.

Uniqueness

®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is unique due to its specific chiral configuration, which makes it particularly effective in asymmetric synthesis. Its ability to form stable complexes and control stereochemistry sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of ®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4R)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICFUFOXXNIZFF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(OC(=O)N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441988
Record name (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223906-38-5
Record name (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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